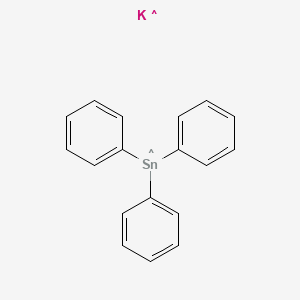
CID 72757601
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 72757601” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves multiple steps, each requiring specific reagents and conditions. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of the compound is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to ensure consistency and safety. The use of advanced technologies such as automated reactors and real-time monitoring systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media with controlled temperatures.
Reduction: Performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Carried out in solvents like dichloromethane or ethanol, with catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Employed in biochemical assays and studies to investigate cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological outcomes. The exact mechanism of action involves binding to active sites, altering conformations, and influencing signal transduction pathways.
Properties
Molecular Formula |
C18H15KSn |
|---|---|
Molecular Weight |
389.1 g/mol |
InChI |
InChI=1S/3C6H5.K.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;; |
InChI Key |
QSXNJXPDGXNHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















